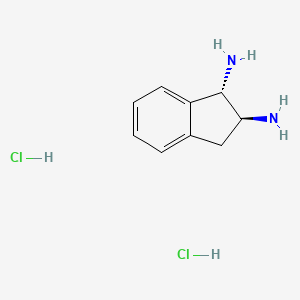
(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Descripción general
Descripción
(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride is a chiral diamine compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride typically involves the reduction of indene derivatives followed by amination. One common method includes the catalytic hydrogenation of indene to produce 2,3-dihydroindene, which is then subjected to a chiral resolution process to obtain the desired (1S,2S) enantiomer. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes, utilizing chiral catalysts to ensure high enantioselectivity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride is primarily related to its ability to act as a chiral ligand, influencing the stereochemistry of reactions it participates in. It interacts with various molecular targets, including enzymes and receptors, to induce specific biological effects. The compound’s chiral nature allows it to selectively bind to these targets, thereby modulating their activity and leading to desired outcomes in chemical and biological processes .
Comparación Con Compuestos Similares
- (1S,2S)-1,2-Diphenylethylenediamine
- (1S,2S)-1,2-Diaminocyclohexane
- (1S,2S)-1,2-Diaminopropane
Comparison: Compared to these similar compounds, (1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride offers unique structural features that enhance its utility in asymmetric synthesis. Its rigid bicyclic structure provides greater control over stereochemical outcomes, making it a preferred choice in certain catalytic processes .
Propiedades
IUPAC Name |
(1S,2S)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSROIONCWTUSFW-CDEWPDHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B1487357.png)
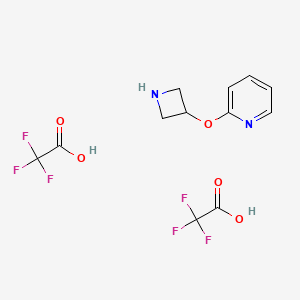
![4-Methyl-4-azatricyclo[4.2.1.0~3,7~]non-9-ylamine](/img/structure/B1487363.png)

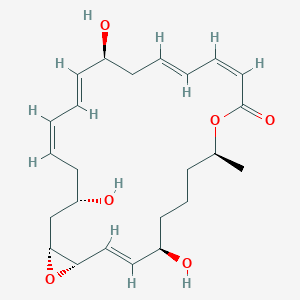
![1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487369.png)
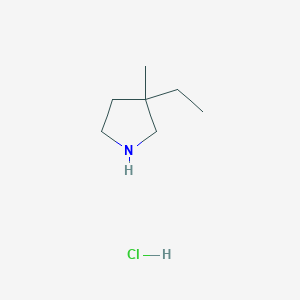

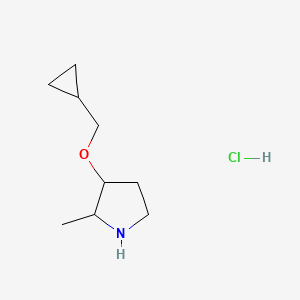
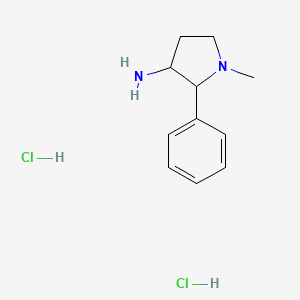

![7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487376.png)

